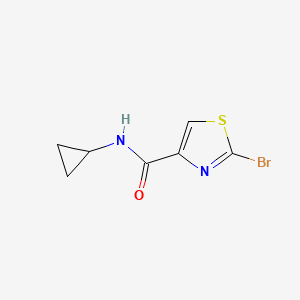
2-bromo-N-cyclopropyl-4-Thiazolecarboxamide
Cat. No. B8393900
M. Wt: 247.11 g/mol
InChI Key: YHNPIWYDTWKTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09321756B2
Procedure details


At RT, to a solution of 2-bromothiazole-4-carboxylic acid (Synthonix, 600 mg, 2.88 mmol) in 8 mL of THF and 2 mL of DMF was added HATU (Aldrich, 1.2 g, 3.17 mmol). The mixture was stirred for 30 min, and cyclopropanamine (0.3 mL, 4.33 mmol) was added followed by Et3N (0.4 mL, 2.88 mmol). After the reaction mixture was stirred for 1 h at RT, additional HATU (150 mg) was added and the mixture stirred for another 1 h. It was diluted with 100 mL of EtOAc, washed sequentially with 5 mL of 1 N NaOH, 5 mL of water and 5 ml of brine. The EtOAc layer was concentrated and the residue was purified on a silica gel column (25-50% EtoAc in hexanes) to give 2-bromo-N-cyclopropylthiazole-4-carboxamide (300 mg, 42% yield) as an off white crystalline solid. 1H NMR (400 MHz, DMSO-D6) δ ppm 8.50 (1H, m), 8.28 (1H, s), 2.87 (1H, m), 0.67 (4H, m). MS (ESI, pos. ion) m/z: 246.9/248.9 (M+1).








Yield
42%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:9])=O)[N:6]=1.CN(C(ON1N=NC2[CH:21]=[CH:22][CH:23]=[N:24]C1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C1(N)CC1.CCN(CC)CC>C1COCC1.CN(C=O)C.CCOC(C)=O>[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([NH:24][CH:23]2[CH2:21][CH2:22]2)=[O:9])[N:6]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1SC=C(N1)C(=O)O
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)N
|
Step Three
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After the reaction mixture was stirred for 1 h at RT
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for another 1 h
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed sequentially with 5 mL of 1 N NaOH, 5 mL of water and 5 ml of brine
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The EtOAc layer was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified on a silica gel column (25-50% EtoAc in hexanes)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1SC=C(N1)C(=O)NC1CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 300 mg | |
| YIELD: PERCENTYIELD | 42% | |
| YIELD: CALCULATEDPERCENTYIELD | 42.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
